Anticancer Potency and Selectivity: Thiazole-Thiomorpholine Derivative vs. Cisplatin in A549 Lung Cancer Cells
In a head-to-head in vitro study of a series of novel thiazole-thiomorpholine derivatives, the most potent compound (3f, a 4-CH3 phenyl derivative of the core 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine scaffold) demonstrated superior cytotoxic activity against the A549 human lung cancer cell line compared to the standard chemotherapeutic agent cisplatin [1]. Furthermore, the entire compound series exhibited high selectivity for cancer cells, as indicated by their negligible toxicity against the non-cancerous L929 fibroblast cell line [1].
| Evidence Dimension | In vitro anticancer activity (IC50) and selectivity index |
|---|---|
| Target Compound Data | Compound 3f: IC50 = 3.72 µM against A549 cells; All compounds: IC50 > 500 µM against L929 healthy cells |
| Comparator Or Baseline | Cisplatin (reference drug): Higher IC50 (exact value not reported, but described as less potent than 6 of the new derivatives) |
| Quantified Difference | Compound 3f was the most potent, outperforming cisplatin. The selectivity index (IC50 L929 / IC50 A549) for all compounds was >134, indicating high cancer cell selectivity. |
| Conditions | A549 human lung cancer cell line and L929 murine fibroblast cell line; MTT assay after 24h incubation. |
Why This Matters
This data provides a quantifiable benchmark for anticancer activity and selectivity, demonstrating that specific modifications on the thiazole-thiomorpholine core can yield compounds with significantly improved potency and safety profiles compared to a clinically used chemotherapeutic agent, making this scaffold attractive for further lead optimization.
- [1] Dawbaa S, Evren AE, Nuha D, Temel HE, Akalin Çiftçi G, Yurttaş L. Design, synthesis of novel thiazole-thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. Arch Pharm (Weinheim). 2025 Mar;358(3):e2400821. View Source
